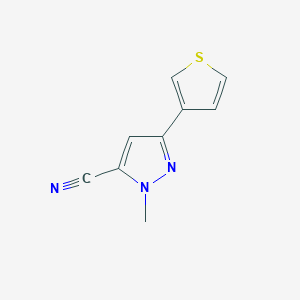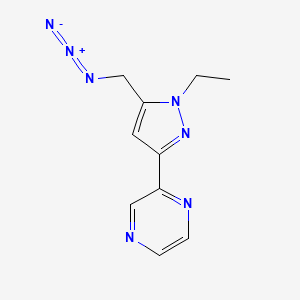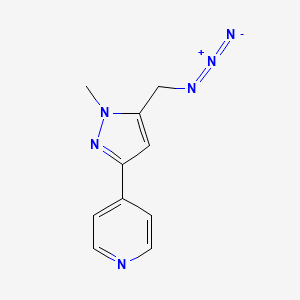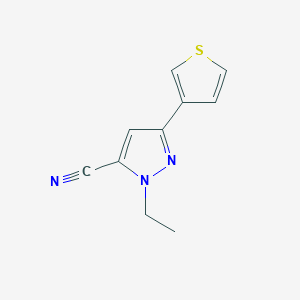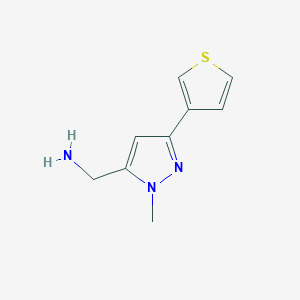
2-(4-(チオフェン-3-イル)-1H-ピラゾール-1-イル)酢酸
説明
Thiophene-3-acetic acid is an organosulfur compound with the formula HO2CCH2C4H3S . It is a white solid and is one of two isomers of thiophene acetic acid . Thiophene-3-acetic acid has attracted attention as a precursor to functionalized derivatives of polythiophene .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation-like reactions or subsequent functionalization of the thiophene ring . Recent approaches to the regioselective synthesis of substituted thiophenes start from acyclic precursors, mainly based on heterocyclization of functionalized alkynes .Molecular Structure Analysis
The molecular structure of thiophene-3-acetic acid consists of a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis
Thiophene-3-acetic acid is a colorless or white solid with a density of 1.336 g/cm3 . Its melting point is 79–80 °C .科学的研究の応用
ポリマー合成
この化合物は、ポリチオフェンの合成に使用できます。ポリチオフェンは、チオフェン環を繰り返し単位とするポリマーです。 ポリチオフェンは、電子特性が研究されており、有機太陽電池、有機発光ダイオード(OLED)、および有機電界効果トランジスタ(OFET)で使用するために適しています 。チオフェン含有化合物のユニークな構造により、疎水性と親水性の両方の特性を持つポリマーを作成できます。これは、さまざまな用途で有利になる可能性があります。
センシングアプリケーション
この化合物は、蛍光特性を持つポリマーを形成する能力があるため、センシングアプリケーションで使用できる可能性があります。これらのポリマーは、DNA、タンパク質、小さな生体分析物、金属イオン、および界面活性剤を検出するための水溶性センシング剤として機能します。 センシングメカニズムは、一般的に分析物との結合によるUV-Visおよびフォトルミネッセンススペクトルの変化に基づいています .
材料科学
材料科学では、チオフェン誘導体は、腐食防止剤としての役割で知られています。 問題の化合物は、金属の腐食を防ぐ新しい材料の開発に使用できる可能性があります。これは、特に産業用途で役立ちます .
有機半導体
チオフェン誘導体は、有機半導体の進歩において不可欠です。 この化合物の構造は、さまざまな電子デバイスで使用される半導体材料の性能を向上させるために利用できます .
薬理学的研究
チオフェン系分子は、さまざまな薬理学的特性を示します。この特定の化合物は、他のものの中で、潜在的な抗癌剤、抗炎症剤、抗菌剤、および抗高血圧剤としての効果について調べられる可能性があります。 その構造により、有効性を高め、副作用を軽減した新しい薬物を合成する可能性があります .
導電性ポリマー
この化合物は、コレステリル側鎖を持つ導電性ポリマーを作成するために使用できます。 これらのポリマーは、電気化学デバイスに適用され、化学的にまたは電気化学的に重合することができます .
蛍光特性
蛍光を示すポリマーを形成する可能性があるため、この化合物は、特定の蛍光発光を伴う材料を開発するために使用できます。 これらの材料は、生体イメージングや診断ツールに適用できます .
環境安定性
チオフェン誘導体の環境安定性により、過酷な条件での長期的な用途に適しています。 この化合物は、環境ストレスにさらされても、時間の経過とともに特性を維持する材料の開発に貢献する可能性があります .
作用機序
Target of Action
Thiophene-based compounds have been shown to have a variety of biological effects, suggesting they interact with multiple targets .
Biochemical Pathways
Again, without specific information, it’s hard to say exactly which biochemical pathways this compound affects. Thiophene derivatives have been shown to have a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Result of Action
The pharmacological properties of similar thiophene derivatives suggest that it could have potential therapeutic effects .
実験室実験の利点と制限
2-TPA has a number of advantages and limitations for lab experiments. One of the main advantages is its low cost and availability, which makes it an attractive option for researchers. Additionally, 2-TPA is relatively stable and has a low toxicity, making it a safe and reliable compound for laboratory experiments. However, 2-TPA has some limitations. For example, it is not water soluble and must be dissolved in an organic solvent before use. Furthermore, it has a low solubility in aqueous solutions, which can limit its use in some experiments.
将来の方向性
There are a number of potential future directions for 2-TPA. One potential direction is to further explore its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in medicine, such as in the development of new antibiotics or anti-cancer drugs. Furthermore, further research could be done to explore its potential use in chemical sensors and electrochemistry. Finally, further research could be done to explore its potential use in the synthesis of polymers and heterocycles.
特性
IUPAC Name |
2-(4-thiophen-3-ylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c12-9(13)5-11-4-8(3-10-11)7-1-2-14-6-7/h1-4,6H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWFJQYJAJWFQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CN(N=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



